molecular formula C4H4N2OS B1501631 1,2-Oxazole-4-carbothioamide CAS No. 68251-67-2

1,2-Oxazole-4-carbothioamide

Cat. No. B1501631
CAS RN: 68251-67-2
M. Wt: 128.15 g/mol
InChI Key: GWYHFVWUAHLFNY-UHFFFAOYSA-N
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Description

1,2-Oxazole-4-carbothioamide is a compound with the molecular formula C4H4N2OS and a molecular weight of 128.15 . It is a solid substance .


Synthesis Analysis

Oxazole derivatives, including 1,2-Oxazole-4-carbothioamide, have been synthesized using various methods. One such method involves the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® . Another method involves a copper-catalyzed [3+2] annulation/olefination cascade between readily available iodonium–phosphonium hybrid ylides and amides .


Molecular Structure Analysis

The molecular structure of 1,2-Oxazole-4-carbothioamide consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .


Chemical Reactions Analysis

Oxazoles, including 1,2-Oxazole-4-carbothioamide, can be synthesized through various chemical reactions. One such reaction involves the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo .


Physical And Chemical Properties Analysis

1,2-Oxazole-4-carbothioamide is a solid substance . It has a molecular weight of 128.15 .

Scientific Research Applications

Regulators of Immune Functions

Oxazole derivatives have been reported to have immunoregulatory properties. They can act as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . These compounds have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Antimicrobial Activity

Oxazole derivatives have shown significant antimicrobial activity. The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Anticancer Activity

Oxazole derivatives have also been studied for their anticancer properties. They have shown promising results in inhibiting the growth of cancer cells .

Anti-inflammatory Activity

Oxazole derivatives have demonstrated anti-inflammatory activities. They can potentially be used in the treatment of inflammatory diseases .

Antidiabetic Activity

Some oxazole derivatives have shown antidiabetic activity, making them potential candidates for the development of new antidiabetic drugs .

Antiobesity Activity

Oxazole derivatives have also been studied for their antiobesity properties. They could potentially be used in the treatment of obesity .

Antioxidant Activity

Oxazole derivatives have demonstrated antioxidant activities. They can potentially be used in the treatment of diseases caused by oxidative stress .

Synthesis of New Chemical Entities

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives .

Mechanism of Action

While the specific mechanism of action for 1,2-Oxazole-4-carbothioamide is not mentioned in the search results, oxazole derivatives have been found to exhibit a wide spectrum of biological activities .

Safety and Hazards

The safety information for 1,2-Oxazole-4-carbothioamide indicates that it has a GHS07 pictogram and a warning signal word . More detailed safety and hazard information should be available in its Material Safety Data Sheet (MSDS) .

Future Directions

Oxazole derivatives, including 1,2-Oxazole-4-carbothioamide, have significant potential in the field of drug discovery . The development of eco-friendly synthetic routes for the synthesis of oxazoles is an area of ongoing research .

properties

IUPAC Name

1,2-oxazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYHFVWUAHLFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693007
Record name 1,2-Oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Oxazole-4-carbothioamide

CAS RN

885274-81-7, 68251-67-2
Record name 4-Isoxazolecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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